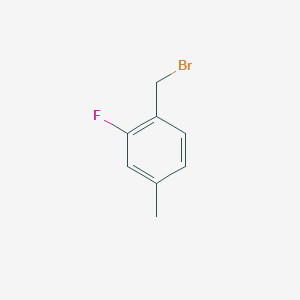

2-氟-4-甲基苄基溴

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Another related compound, 2-fluoro-4-bromobiphenyl, is synthesized using a practical pilot-scale method from 2-fluoro-4-bromoaniline, which is prepared by bromination of 2-fluoroaniline . Additionally, the synthesis of o- and p-[18F]fluorobenzyl bromides involves a three-step synthesis from nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the molecular structure of 2-fluoro-4-bromobenzaldehyde was investigated by X-ray diffraction and vibrational spectroscopy, supported by computational studies .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the action of 4-fluorobenzyl bromide on sulfamic esters under phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers10. The protecting group 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl is introduced by means of benzyl bromide and is cleaved under specific conditions, demonstrating its stability to oxidizing conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined in the context of their application. For instance, the compound 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide has been synthesized and characterized, including its crystal structure, which has potential as an anticancer agent . The vibrational frequencies and structural parameters of 2-fluoro-4-bromobenzaldehyde have been experimentally determined and theoretically predicted, showing good agreement .

科学研究应用

4H-1-苯并吡喃的合成

2-氟-5-硝基苄基溴与活性亚甲基化合物一起使用,通过串联 SN2-SNAr 反应形成高度官能化的 4H-1-苯并吡喃。该反应以其简单性和高产率(50-92%)而著称 (Bunce、Rogers、Nago 和 Bryant,2008 年)。

电泳衍生试剂

2-氟-O6-(2'-羟乙基)次黄嘌呤与 4-(4'-甲基四氟苯基)-2,3,5,6-四氟苄基溴(2-氟-4-甲基苄基溴的衍生物)反应,产生异构产物,可通过气相色谱电子捕获质谱法检测。这项研究突出了其在分析化学中的应用,特别是用于检测微量特定化合物 (Murugaiah、Naim、Peng、Cui 和 Giese,2006 年)。

用于 PET 的氟代 α-氨基酸的合成

开发了合成氟苄基溴(包括 2-[18F]氟-4-甲氧苄基溴)的程序,它们是氟代 α-氨基酸不对称合成的中间体。这些酸在正电子发射断层扫描 (PET) 成像中很有用 (Zaitsev、Fedorova、Mosevich、Kuznetsova、Gomzina 和 Krasikova,2002 年)。

亲核芳香放射氟化

甲基取代的苄基,包括 4-甲基苄基(衍生自 2-氟-4-甲基苄基溴),被测试用于亲核芳香放射氟化中的羟基保护。4-甲基苄基在水解后显示出产生高放射化学产率的希望 (Malik、Zlatopolskiy、Solbach、Voelter、Reske 和 Machulla,2011 年)。

安全和危害

2-Fluoro-4-methylbenzyl bromide is classified as toxic and corrosive . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

2-Fluoro-4-methylbenzyl bromide is a chemical compound used in proteomics research It’s known that benzylic halides, such as 2-fluoro-4-methylbenzyl bromide, often target various organic compounds in biochemical reactions .

Mode of Action

The mode of action of 2-Fluoro-4-methylbenzyl bromide involves its interaction with other organic compounds in a reaction. For instance, in a typical reaction involving benzylic halides, the bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution . This substitution can occur via an SN1 or SN2 pathway, depending on the substrate .

Biochemical Pathways

It’s known that benzylic halides are often involved in organic synthesis reactions, which can lead to the formation of various organic compounds .

Pharmacokinetics

Given its use in proteomics research , it’s likely that these properties would be highly dependent on the specific experimental conditions.

Result of Action

The molecular and cellular effects of 2-Fluoro-4-methylbenzyl bromide’s action would depend on the specific biochemical reactions it’s involved in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-methylbenzyl bromide can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to avoid inhalation . Additionally, it’s recommended to store the compound at ambient temperature .

属性

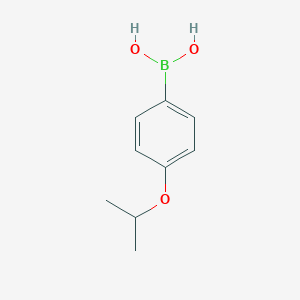

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDOQXRIONFILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380962 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylbenzyl bromide | |

CAS RN |

118745-63-4 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

palladium(II) dichloride](/img/structure/B50169.png)

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)